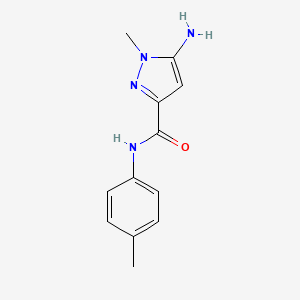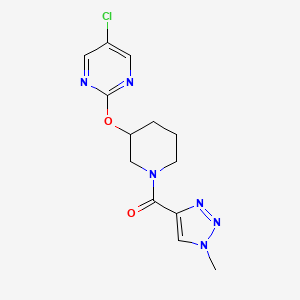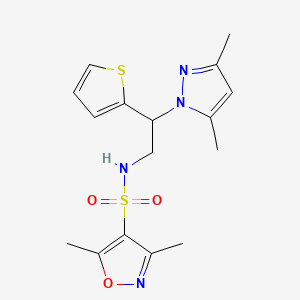![molecular formula C12H19NO4 B2592797 7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 441353-52-2](/img/structure/B2592797.png)
7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid” is a type of organic compound . It is a reactant used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through several routes. The most common method remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .Molecular Structure Analysis
The molecular structure of this compound is embedded in numerous compounds with various functions . It is a privileged molecular structure that is featured by drug candidates .Chemical Reactions Analysis
The compound is involved in several chemical reactions. It is a reactant used in the synthesis of pharmaceuticals . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .科学的研究の応用
Conformationally Constrained Glutamic Acid Analogue Synthesis
Hart and Rapoport (1999) synthesized a conformationally constrained glutamic acid analogue from L-serine. They employed a complex series of reactions, including a transannular alkylation step, to form the [2.2.1] ring system. This research is fundamental in understanding the structural manipulation of 7-azabicyclo[2.2.1]heptane derivatives and its potential in generating novel amino acid analogues (Hart & Rapoport, 1999).
Method for Chirospecific Preparation of Amino Acids
Campbell and Rapoport (1996) developed a method for the chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids. They aimed to use these amino acid analogues as peptidomimetics and conformational probes. The method involved a thiolactam sulfide contraction and a transannular alkylation sequence, starting from L-glutamic acid (Campbell & Rapoport, 1996).
Potential in Drug Synthesis and Receptor Binding
Synthesis and Evaluation of Epibatidine Analogs
Carroll et al. (2001) developed a convenient synthesis method for 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, a key intermediate in preparing epibatidine analogs. They evaluated the binding affinities of these analogs to nicotinic acetylcholine receptors and their antinociceptive properties, contributing to the understanding of the therapeutic potential of such compounds (Carroll et al., 2001).
Application in Peptide Analogue Design
Conformationally Constrained β-amino Acid Precursors
Krow et al. (2016) described the regioselective transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane. These azabicycles are precursors to β-amino acids that can potentially form oligomers with definite secondary structures, highlighting their significance in peptide analogue design (Krow et al., 2016).
Bridgehead Radical Reactions
Generation of Bridgehead 1-Substituted-7-azabicyclo[2.2.1]heptane Derivatives
Avenoza et al. (2002) demonstrated the synthetic potential of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid in obtaining various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogen derivatives, through bridgehead radical reactions. This showcases the versatility of this compound in organic synthesis (Avenoza et al., 2002).
特性
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFKJHVXBIQTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441353-52-2 |
Source


|
| Record name | 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2592715.png)





![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)


![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)


